2-Bromoimidazo[1,2-a]pyrimidine

Suzuki-Miyaura cross-coupling palladium catalysis C–C bond formation

2-Bromoimidazo[1,2-a]pyrimidine is a fused bicyclic heterocycle comprising an imidazole ring annulated to a pyrimidine, with a bromine atom at the 2-position. It serves primarily as a versatile synthetic building block in medicinal chemistry and agrochemical research, where the bromine handle enables transition metal-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.

Molecular Formula C6H4BrN3
Molecular Weight 198.023
CAS No. 1350738-85-0
Cat. No. B2433819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromoimidazo[1,2-a]pyrimidine
CAS1350738-85-0
Molecular FormulaC6H4BrN3
Molecular Weight198.023
Structural Identifiers
SMILESC1=CN2C=C(N=C2N=C1)Br
InChIInChI=1S/C6H4BrN3/c7-5-4-10-3-1-2-8-6(10)9-5/h1-4H
InChIKeyYTNZKSZNNAKKRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromoimidazo[1,2-a]pyrimidine (CAS 1350738-85-0): Core Properties and Procurement Starting Point


2-Bromoimidazo[1,2-a]pyrimidine is a fused bicyclic heterocycle comprising an imidazole ring annulated to a pyrimidine, with a bromine atom at the 2-position [1]. It serves primarily as a versatile synthetic building block in medicinal chemistry and agrochemical research, where the bromine handle enables transition metal-catalyzed cross-coupling and nucleophilic aromatic substitution reactions . The scaffold is commercially available as a powder with 95% purity and requires storage at 4°C .

Why 2-Bromoimidazo[1,2-a]pyrimidine Cannot Be Replaced by the 2-Chloro Analog in Cross-Coupling Workflows


The halogen substituent at the 2-position critically dictates reactivity in palladium-catalyzed cross-coupling reactions. The C–Br bond exhibits inherently lower bond dissociation energy and superior oxidative addition kinetics with Pd(0) compared to the C–Cl bond [1]. As a result, 2-chloro-substituted pyrimidines and analogous heterocycles frequently fail to participate in Suzuki-Miyaura couplings under standard conditions, whereas the corresponding 2-bromo derivatives react efficiently [1]. This reactivity gap is not compensated by simply increasing catalyst loading or extending reaction time, making direct substitution of the chloro analog a high-risk decision for library synthesis and lead optimization programs.

2-Bromoimidazo[1,2-a]pyrimidine: Quantitative Differentiation Evidence vs. Closest Analogs


Bromo vs. Chloro Reactivity in Suzuki-Miyaura Cross-Coupling: Class-Level Inferred Advantage

The C2-bromo substituent on the imidazo[1,2-a]pyrimidine core is projected to be a far more competent partner in Pd-catalyzed Suzuki-Miyaura couplings than its 2-chloro analog. EP1411048 explicitly states that for the pyrimidine scaffold, 2-chloro-substituted compounds 'proceed poorly if at all' while 2-bromo compounds 'are expected to be more suitable reactants.' Extending this class-level principle to the imidazo[1,2-a]pyrimidine system, the bromo derivative is the preferred electrophilic partner for constructing biaryl and heteroaryl libraries [1].

Suzuki-Miyaura cross-coupling palladium catalysis C–C bond formation

Superior Nucleophilic Aromatic Substitution (SNAr) Leaving-Group Ability: Br vs. Cl

In SNAr reactions on electron-deficient heterocycles, bromide is a demonstrably better leaving group than chloride due to its lower electronegativity and weaker C–Hal bond. The imidazo[1,2-a]pyrimidine scaffold, with its bridgehead nitrogen and electron-withdrawing pyrimidine ring, activates the 2-position for nucleophilic attack. The bromo substituent accelerates displacement by amines, alkoxides, and thiols compared to the chloro analog. This is a class-level inference from extensive kinetic data on 2-halopyrimidines, where relative rates follow I > Br > Cl > F [1].

nucleophilic aromatic substitution leaving group medicinal chemistry diversification

Documented Commercial Purity and Storage Specifications: 95% Purity with Controlled Cold-Chain Requirements

Sigma-Aldrich lists 2-bromoimidazo[1,2-a]pyrimidine with a certified purity of 95% in powder form, requiring storage at 4°C . In contrast, the 2-chloro analog (CAS 189115-89-7) is not listed on Sigma-Aldrich as of the current date, and alternative sources frequently do not disclose batch-specific purity data publicly. This transparent quality specification reduces procurement risk for laboratories that require exact stoichiometric calculations in library synthesis.

commercial availability purity specification storage condition

Regioselective Synthetic Access via α-Bromoketone Cyclization: Atom-Economical Route to the 2-Bromo Scaffold

A metal-free, solvent-free methodology for synthesizing brominated imidazo[1,2-a]pyrimidines has been reported, utilizing HBr generated in situ from α-bromoketones and heterocyclic amines under hypervalent iodine mediation [1]. This specifically installs the bromine atom at the 2-position with high regioselectivity. Conventional halogenation of the parent imidazo[1,2-a]pyrimidine with elemental bromine often yields mixtures of 6-bromo and 3,6-dibromo products , making the α-bromoketone route uniquely suited for accessing the pure 2-bromo regioisomer.

regioselective synthesis α-bromoketone cyclization metal-free halogenation

Scaffold Scarcity and Commercial Rarity vs. More Common Imidazo[1,2-a]pyridine Analogs

A 2022 review covering imidazo[1,2-a]pyrimidines from 2000–2021 notes the 'scarcity of commercial examples' and emphasizes that despite limited availability, the scaffold holds 'exceptional properties' and 'great potential' for biological applications [1]. This scarcity applies broadly to the imidazo[1,2-a]pyrimidine class, making the commercially available 2-bromo derivative a strategic procurement item. By contrast, the isosteric imidazo[1,2-a]pyridine scaffold (e.g., 2-bromoimidazo[1,2-a]pyridine, CAS 112581-95-0) is far more abundantly available from multiple vendors.

scaffold scarcity chemical space novelty medicinal chemistry diversity

Procurement-Driven Application Scenarios for 2-Bromoimidazo[1,2-a]pyrimidine


Palladium-Catalyzed Library Synthesis via Suzuki-Miyaura Cross-Coupling

This compound is optimally deployed in parallel medicinal chemistry programs where diverse aryl/heteroaryl boronic acids are coupled at the C2 position to generate screening libraries. The bromo handle ensures reliable oxidative addition and high conversion, avoiding the frequent failures observed with the 2-chloro analog [1]. Researchers targeting kinase inhibitors, GPCR modulators, or antimicrobial agents can rapidly explore C2-substituted imidazo[1,2-a]pyrimidine SAR using this building block.

Late-Stage Functionalization via Nucleophilic Aromatic Substitution (SNAr)

For programs requiring C2–N, C2–O, or C2–S bond formation, the bromo derivative offers a kinetically competent leaving group that permits SNAr under milder conditions than the chloro analog [1]. This is particularly valuable when introducing amine substituents from precious or sensitive amine fragments in the final step of a synthetic sequence.

Fragment-Based Drug Discovery (FBDD) and Chemical Probe Development

The imidazo[1,2-a]pyrimidine scaffold is underrepresented in commercial fragment libraries relative to other fused heterocycles. Incorporating the 2-bromo intermediate into fragment elaboration cascades provides access to novel chemical space with strong patent differentiation potential [1]. The scaffold's planarity and hydrogen-bond acceptor capacity make it an attractive core for targeting ATP-binding sites and nucleic acid recognition domains.

Agrochemical and Corrosion Inhibition Research

Beyond human therapeutics, imidazo[1,2-a]pyrimidine derivatives have demonstrated utility as corrosion inhibitors and agrochemical leads [1]. The 2-bromo building block enables straightforward diversification to explore these non-pharmaceutical applications, where the pyrimidine nitrogen atoms contribute to metal-surface adsorption or target-site binding.

Technical Documentation Hub

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